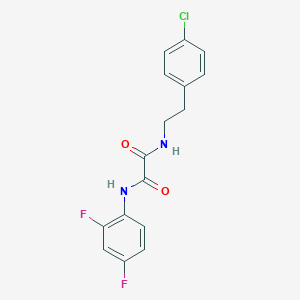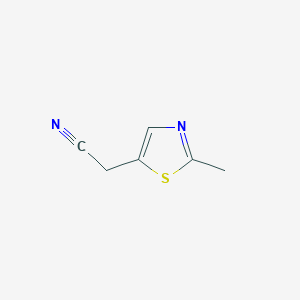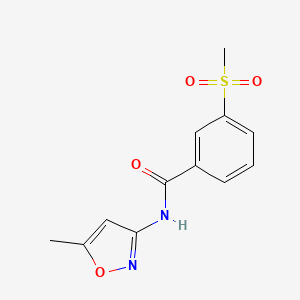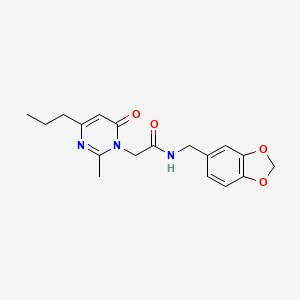![molecular formula C23H23N3O4S B2523711 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide CAS No. 1105245-82-6](/img/structure/B2523711.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide" is a complex organic molecule that appears to be related to various research efforts in the synthesis of bioactive compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the benzo[d][1,3]dioxol-5-yl group and the pyrimidinyl moiety are present in the compounds studied within these papers, suggesting relevance in the context of medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from basic building blocks to more complex structures. For instance, the synthesis of N-substituted benzyl/phenyl carboxamides involves the formation of a pyrazolobenzothiazine ring system followed by the introduction of carboxamide side chains . Similarly, the synthesis of HIV-1 inhibitors includes the creation of a pyrimidinone core and subsequent functionalization with various substituents . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as NMR, mass spectrometry, and X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within a molecule and are essential for confirming the identity of synthesized compounds. The presence of the benzo[d][1,3]dioxol-5-yl group and the pyrimidinyl moiety in the compounds studied suggests that similar analytical methods would be applicable for the molecular structure analysis of the target compound.
Chemical Reactions Analysis
The compounds studied exhibit a range of chemical reactivities, particularly in their interactions with biological targets. For example, the carboxamides synthesized in paper were evaluated for their antioxidant activities, indicating their potential to engage in redox reactions. The anti-HIV compounds in paper were designed to inhibit the HIV-1 reverse transcriptase enzyme, which involves binding to the active site and potentially interfering with the enzyme's natural substrate. These insights into the chemical reactivity of structurally related compounds can inform the analysis of the target compound's potential biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The presence of functional groups such as carboxamides, thioethers, and pyrimidinones can affect properties like solubility, melting point, and stability. The solid-state characterization of N-substituted acetamide derivatives, including cocrystal formation and polymorphism, provides valuable information on how molecular interactions can influence the physical properties of these compounds . This knowledge can be extrapolated to predict the behavior of the compound under various conditions.
Applications De Recherche Scientifique
Heterocyclic Synthesis via Cascade Reactions
Research has shown that thioureido-acetamides are quantitatively accessible and serve as precursors for the synthesis of various heterocycles through one-pot cascade reactions. These processes are notable for their excellent atom economy and have been used to produce compounds like 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines, which are crucial for the development of new pharmaceuticals and materials (J. Schmeyers & G. Kaupp, 2002).
Antimicrobial and Anti-Inflammatory Agents
A series of novel compounds synthesized for anti-inflammatory activity evaluation showed promising results in both in vitro and in vivo models. These compounds, utilizing similar structural motifs, have been examined for their potential as anti-inflammatory agents, highlighting the chemical's relevance in medical research (A. P. Nikalje, N. Hirani, & R. Nawle, 2015).
A3 Adenosine Receptor Antagonists
Research into enantiomeric compounds related to the chemical structure of interest has provided insights into potential A3 adenosine receptor antagonists. These findings have implications for developing new treatments for cardiovascular diseases, demonstrating the versatility of the compound's core structure in therapeutic applications (D. Rossi et al., 2016).
Analgesic and Anti-Inflammatory Applications
Research into compounds derived from similar structural frameworks has explored their use as analgesic and anti-inflammatory agents. These studies underscore the potential pharmaceutical applications of the compound , suggesting its utility in developing new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Antibacterial and Antifungal Activities
Further research into derivatives of the compound has demonstrated significant antibacterial and antifungal activities. These findings are crucial for the development of new antimicrobial agents, indicating the compound's potential as a foundation for synthesizing new drugs to combat resistant strains of bacteria and fungi (Poonam Devi, M. Shahnaz, & D. Prasad, 2022).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-methyl-6-oxo-2-(1-phenylethylsulfanyl)-1H-pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-14-18(11-21(27)24-12-16-8-9-19-20(10-16)30-13-29-19)22(28)26-23(25-14)31-15(2)17-6-4-3-5-7-17/h3-10,15H,11-13H2,1-2H3,(H,24,27)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMGKNLEHNFDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC(C)C2=CC=CC=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2523631.png)


![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2523634.png)
![tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate](/img/structure/B2523635.png)

![(1R,5S)-N-(4-fluorophenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2523637.png)
![2-Ethyl-5-((3-fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2523639.png)
![1-[3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B2523641.png)

![3-Methylspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2523644.png)

